6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
6-amino-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-3-8-7-1-2-13-5-6(7)4-12-9(8)11/h4H,1-2,5H2,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXVBWEQACQSFIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CN=C(C(=C21)C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1538249-53-4 | |
| Record name | 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile typically involves a multi-component reaction. One common method is the condensation of malononitrile, aldehydes, and 2-aminopyridine in the presence of a catalyst. The reaction is usually carried out in an aqueous medium at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as piperidine or triethylamine are often employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of pyridine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyranopyridines.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promising potential as a drug candidate due to its biological activities:
- Antitumor Activity : Research indicates that 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile exhibits significant cytotoxic effects against various cancer cell lines. Its structural features allow for interactions with key biological targets involved in tumor growth and proliferation .
- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against different pathogens. Its ability to inhibit microbial growth makes it a candidate for developing new antimicrobial agents .
- Diabetes Management : Preliminary studies suggest that derivatives of this compound may have anti-diabetic properties by interacting with enzymes related to glucose metabolism .
Synthetic Applications
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile serves as a versatile building block in organic synthesis:
- Synthesis of Derivatives : The compound can undergo various chemical reactions such as cyclization and functionalization to produce derivatives with enhanced biological activities. Multi-component reactions involving malononitrile and other reagents are commonly employed to synthesize new derivatives .
- Chemical Reactivity : The amino and nitrile groups provide reactive sites for electrophilic and nucleophilic substitutions, facilitating the creation of complex heterocyclic compounds that may possess unique properties .
Biological Interaction Studies
Research on the molecular interactions of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile has utilized techniques such as molecular docking and spectroscopy. These studies aim to elucidate its mechanism of action at the molecular level:
- Binding Affinity : Interaction studies have focused on the compound's binding affinity to various enzymes and receptors involved in disease pathways. This information is crucial for understanding its potential therapeutic applications .
Industrial Applications
The compound's unique structure also lends itself to applications in material science:
- Development of New Materials : Due to its chemical properties, it can be utilized in creating novel materials with specific functionalities. This includes applications in coatings, polymers, and other industrial products where heterocyclic compounds are beneficial .
Case Study 1: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile and evaluated their cytotoxicity against breast cancer cell lines. Results indicated that certain derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents, highlighting their potential as effective anticancer drugs .
Case Study 2: Antimicrobial Evaluation
A comprehensive evaluation of the antimicrobial properties was conducted using various strains of bacteria and fungi. The results demonstrated that specific derivatives showed potent inhibitory effects comparable to established antibiotics, suggesting their potential use in treating infectious diseases .
Mechanism of Action
The mechanism of action of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit specific enzymes involved in cancer cell proliferation, leading to cell death. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Table 1: Key Structural Features and Physicochemical Properties
Substituent Impact on Bioactivity
- Thioxo vs. Oxo Groups : Replacement of the 8-thioxo group with an oxo group increases melting points (275–276°C vs. 267–268°C) and alters bioactivity due to differences in hydrogen-bonding capacity .
- Heteroaromatic Substituents : Derivatives with 8-(2-furyl) groups exhibit reduced neurotropic activity compared to phenyl or alkyl-substituted analogs, likely due to steric hindrance .
- Halogenation : Chlorination at position 6 (e.g., 6-Cl derivatives) improves electrophilicity, facilitating nucleophilic substitution reactions for further derivatization .
Biological Activity
6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₉N₃O
- Molecular Weight : 175.19 g/mol
- SMILES Notation : C1COCC2=CN=C(C(=C21)C#N)N
The biological activity of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with similar structures exhibit significant antiproliferative activity against cancer cell lines by inhibiting key enzymes involved in cell proliferation and survival.
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the pyridine and pyran rings can significantly influence biological activity. For instance:
- The presence of amino groups enhances antiproliferative activity.
- Substituents at the C5 position (like carbonitrile) are crucial for maintaining potency against cancer cell lines such as HeLa and A549.
Biological Activity Data
| Activity Type | Target Cell Lines | IC₅₀ Values (μM) |
|---|---|---|
| Antiproliferative | HeLa | 0.058 |
| Antiproliferative | A549 | 0.035 |
| Antiproliferative | MDA-MB-231 | 0.021 |
These values indicate a promising profile for the compound in inhibiting cancer cell growth.
Case Studies
- Antitumor Activity : In a study published in Molecules, derivatives of pyridine were evaluated for their antitumor properties. The compound demonstrated significant inhibition of cell growth in various cancer lines, particularly when modified with hydroxyl groups .
- Inhibition of Protein Kinases : Another study highlighted the inhibition of protein kinases relevant to cancer progression. The compound showed promising results in reducing kinase activity, which is essential for tumor growth .
- Comparative Analysis : A comparative analysis with other pyridine derivatives indicated that those with additional functional groups exhibited enhanced biological activities, suggesting that further modifications could lead to more potent derivatives .
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile and its derivatives?
The compound is typically synthesized via multicomponent reactions (MCRs) involving aromatic aldehydes, cyanoacetates, and heterocyclic amines. For example, ionic liquid catalysts like [Et3NH][HSO4] have been used to facilitate one-pot synthesis under mild conditions, achieving yields of 80–92% . Pyridine ring rearrangements and Smiles rearrangements are also critical for introducing substituents such as pyrazolyl or thioalkyl groups . Key intermediates are characterized using IR, <sup>1</sup>H/<sup>13</sup>C NMR, and mass spectrometry .
Q. How is the molecular structure of 6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile validated experimentally?
X-ray crystallography is the gold standard for structural confirmation. For instance, intermolecular hydrogen bonding patterns and dihedral angles in derivatives like 6-[(4-chlorophenyl)amino]-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3,3-dimethyl-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile were resolved via single-crystal X-ray analysis, revealing planar pyranopyridine cores with deviations <0.1 Å .
Q. What preliminary biological activities have been reported for this compound?
Screening studies indicate antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC: 8–16 µg/mL) and antifungal effects (e.g., Candida albicans, MIC: 32 µg/mL) . Antitumor activity has also been observed in vitro, with IC50 values of 10–25 µM against human leukemia (HL-60) and breast cancer (MCF-7) cell lines .
Advanced Research Questions
Q. How do structural modifications (e.g., substitution at the 4-position) influence the compound’s bioactivity?
Substitution with electron-withdrawing groups (e.g., nitro, chloro) at the 4-phenyl position enhances antimicrobial potency by 2–4-fold compared to electron-donating groups (e.g., methoxy) . Conversely, bulky substituents like 3,4,5-trimethoxyphenyl reduce cytotoxicity, suggesting steric hindrance impacts target binding . Quantitative structure-activity relationship (QSAR) models highlight the importance of lipophilicity (logP) and polar surface area (PSA) in optimizing blood-brain barrier penetration for neuroactive derivatives .
Q. What experimental strategies resolve contradictions in reported biological data across studies?
Discrepancies in IC50 values (e.g., 10 µM vs. 25 µM for MCF-7 cells) often arise from assay conditions (e.g., serum concentration, incubation time). Standardizing protocols (e.g., MTT assay at 48 hours, 10% FBS) and using isogenic cell lines reduce variability . Additionally, orthogonal validation via apoptosis assays (Annexin V/PI staining) or target-specific inhibition (e.g., kinase profiling) clarifies mechanisms .
Q. Can computational methods predict the compound’s reactivity or binding modes?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) accurately predict vibrational spectra (IR/Raman) and reactive sites, such as the electron-deficient cyano group facilitating nucleophilic attacks . Molecular docking studies with homology-modeled enzymes (e.g., E. coli DNA gyrase) suggest hydrogen bonding between the amino group and Asp81/Glu85 residues, rationalizing antibacterial activity .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Racemization during cyclization steps (e.g., pyran ring formation) is a key issue. Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) achieve enantiomeric excess (ee) >90% but require stringent temperature control (−20°C to 0°C) . Process optimization using microreactors improves mixing efficiency and reduces side products (e.g., dimerization) in exothermic steps .
Q. How do solvent polarity and reaction time affect the regioselectivity of pyrano-pyridine ring formation?
Polar aprotic solvents (e.g., DMF, DMSO) favor 6-endo-dig cyclization via stabilization of the transition state, yielding the pyrano[3,4-c]pyridine core. In contrast, nonpolar solvents (e.g., toluene) promote 5-exo-dig pathways, leading to pyrano[2,3-c]pyridine isomers . Reaction monitoring via TLC or in situ FTIR ensures optimal stopping points (typically 6–8 hours) to minimize byproducts .
Methodological Recommendations
- Synthetic Optimization: Screen ionic liquids (e.g., [BMIM][BF4]) or deep eutectic solvents (DES) to enhance reaction rates and yields .
- Bioactivity Profiling: Combine phenotypic screening with target-based assays (e.g., enzyme inhibition) to deconvolute mechanisms .
- Computational Integration: Use molecular dynamics (MD) simulations to assess binding stability and guide lead optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
